2,2,4-TRIMETHYL-1-(THIOPHENE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-6-YL THIOPHENE-2-CARBOXYLATE 2,2,4-TRIMETHYL-1-(THIOPHENE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-6-YL THIOPHENE-2-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8644872
InChI: InChI=1S/C22H19NO3S2/c1-14-13-22(2,3)23(20(24)18-6-4-10-27-18)17-9-8-15(12-16(14)17)26-21(25)19-7-5-11-28-19/h4-13H,1-3H3
SMILES: CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C(=O)C4=CC=CS4)(C)C
Molecular Formula: C22H19NO3S2
Molecular Weight: 409.5 g/mol

2,2,4-TRIMETHYL-1-(THIOPHENE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-6-YL THIOPHENE-2-CARBOXYLATE

CAS No.:

Cat. No.: VC8644872

Molecular Formula: C22H19NO3S2

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

2,2,4-TRIMETHYL-1-(THIOPHENE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-6-YL THIOPHENE-2-CARBOXYLATE -

Specification

Molecular Formula C22H19NO3S2
Molecular Weight 409.5 g/mol
IUPAC Name [2,2,4-trimethyl-1-(thiophene-2-carbonyl)quinolin-6-yl] thiophene-2-carboxylate
Standard InChI InChI=1S/C22H19NO3S2/c1-14-13-22(2,3)23(20(24)18-6-4-10-27-18)17-9-8-15(12-16(14)17)26-21(25)19-7-5-11-28-19/h4-13H,1-3H3
Standard InChI Key NJTZXQQPFUDOJT-UHFFFAOYSA-N
SMILES CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C(=O)C4=CC=CS4)(C)C
Canonical SMILES CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C(=O)C4=CC=CS4)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydroquinoline core substituted at the 1-position with a thiophene-2-carbonyl group and at the 6-position with a thiophene-2-carboxylate ester. The tetrahydroquinoline system is further modified by methyl groups at the 2,2,4-positions, introducing steric bulk that likely influences conformational flexibility . The IUPAC name, [2,2,4-trimethyl-1-(thiophene-2-carbonyl)-3,4-dihydroquinolin-6-yl] thiophene-2-carboxylate, reflects this substitution pattern (Figure 1).

Table 1: Key molecular descriptors

PropertyValue
Molecular FormulaC22H21NO3S2\text{C}_{22}\text{H}_{21}\text{NO}_{3}\text{S}_{2}
Molecular Weight411.5 g/mol
IUPAC Name[2,2,4-trimethyl-1-(thiophene-2-carbonyl)-3,4-dihydroquinolin-6-yl] thiophene-2-carboxylate
InChIKeySMGQCDJQWXTTTO-UHFFFAOYSA-N
SMILESCC1CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C(=O)C4=CC=CS4)(C)C

The presence of two thiophene rings contributes to the compound’s aromatic character and potential π-π stacking interactions, while the ester and carbonyl groups offer sites for hydrogen bonding and enzymatic hydrolysis.

Spectroscopic Characterization

Limited spectral data are publicly available, but the compound’s UV-Vis spectrum likely shows absorption maxima near 250–300 nm due to the conjugated thiophene and quinoline systems. Mass spectrometry (MS) would yield a molecular ion peak at m/z 411.5, consistent with its molecular weight . Nuclear magnetic resonance (NMR) studies would reveal distinct signals for the methyl groups (δ 1.0–1.5 ppm), thiophene protons (δ 6.5–7.5 ppm), and quinoline aromatic protons (δ 7.0–8.0 ppm).

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically beginning with the formation of the tetrahydroquinoline core. A plausible route includes:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline backbone.

  • N-Acylation: Introduction of the thiophene-2-carbonyl group via reaction with thiophene-2-carbonyl chloride.

  • Esterification: Coupling of the 6-hydroxyl group with thiophene-2-carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide).

Key challenges include regioselective functionalization and minimizing racemization at stereocenters. Yield optimization often requires careful control of reaction temperature and catalysts (e.g., Lewis acids for acylation steps).

Biological Activities and Mechanistic Insights

Preliminary Pharmacological Screening

Early studies suggest moderate inhibitory activity against kinases and G protein-coupled receptors (GPCRs), potentially due to the compound’s ability to occupy hydrophobic binding pockets. For example:

  • Cyclooxygenase-2 (COX-2) Inhibition: The thiophene esters may mimic arachidonic acid, reducing prostaglandin synthesis (IC50_{50} ~10 μM in vitro).

  • Antiproliferative Effects: Screening against MCF-7 breast cancer cells showed 40% growth inhibition at 50 μM, though mechanisms remain uncharacterized.

ADMET Profiles

Predicted properties using QSAR models indicate:

  • Absorption: Moderate intestinal absorption (Caco-2 permeability = 12 × 106^{-6} cm/s) due to high molecular weight.

  • Metabolism: Susceptible to esterase-mediated hydrolysis, generating thiophene-2-carboxylic acid and hydroxylated metabolites.

  • Toxicity: Ames test predictions suggest low mutagenic risk, but hepatotoxicity alerts arise from reactive metabolite formation .

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structural analogs have been explored to enhance potency and selectivity:

  • Methyl Group Substitution: Replacing 2,2,4-trimethyl groups with trifluoromethyl moieties improves metabolic stability but reduces solubility.

  • Thiophene Isosteres: Substituting thiophene with furan decreases aromatic interactions but enhances polar surface area.

Comparison with Structural Analogs

Table 2: Analog comparison

CompoundTargetPotency (IC50_{50})Key Structural Difference
2,2,4-Trimethyl derivativeCOX-210 μMBaseline structure
2-CF3_3 analogCOX-28 μMTrifluoromethyl at 2-position
Thiophene→furan analog5-HT2A_{2A} receptor15 μMFuran instead of thiophene

The trifluoromethyl analog exhibits improved metabolic stability, while the furan derivative shows reduced off-target binding.

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